1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Description
1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H11Cl2FN2O and its molecular weight is 373.21. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is the Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) . NOD1 is a protein in humans that is encoded by the NOD1 gene. It is involved in the innate immune response to bacterial pathogens .
Mode of Action
This interaction could lead to changes in the immune response, potentially enhancing the body’s ability to fight off bacterial infections .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the immune response, given its target. NOD1 is involved in the activation of NF-kappa B, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in the immune response. By modulating the activity of NOD1, this compound could potentially enhance the body’s ability to fight off bacterial infections .
Biological Activity
1-(2,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS Number: 252058-77-8) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H11Cl2FN2O
- Molecular Weight : 373.21 g/mol
- IUPAC Name : 1-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile
- Structure : The compound features a pyridine ring with dichlorobenzyl and fluorophenyl substituents that contribute to its unique reactivity and biological properties.
The primary biological target of this compound is the Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) . This protein plays a crucial role in the immune response by recognizing bacterial components and activating downstream signaling pathways, including the NF-kappa B pathway, which is pivotal for immune regulation.
Mode of Action
This compound modulates the activity of NOD1, potentially enhancing the immune response against pathogens. This interaction may lead to:
- Increased production of pro-inflammatory cytokines.
- Enhanced phagocytic activity of immune cells.
- Improved defense mechanisms against bacterial infections.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : It has shown potential as an inhibitor of various bacterial strains.
- Immunomodulatory Effects : By targeting NOD1, it may enhance immune signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit Trypanothione Reductase (TR) with a Ki value of approximately 0.2 μM. This suggests potential applications in treating diseases like leishmaniasis by targeting TR as a drug discovery strategy.
Case Studies and Research Findings
Several studies have highlighted the biological activities and therapeutic potentials of this compound:
-
Study on Immune Modulation :
- Objective : To investigate the immunomodulatory effects of the compound.
- Findings : The compound significantly upregulated cytokine production in macrophages upon stimulation with bacterial components.
-
Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against specific bacterial strains.
- Results : Showed effective inhibition against Gram-positive bacteria with minimal cytotoxicity to human cells.
Comparison with Similar Compounds
The following table summarizes key similarities and differences between structurally related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(3,4-Dichlorobenzyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | Similar dichlorobenzyl and fluorophenyl groups | Different substitution pattern may affect biological activity |
5-Fluoro-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-pyridinecarbonitrile | Fluorine substitution on a different position | Potentially altered electronic properties influencing reactivity |
4-Chloro-6-(phenyl)-2-oxo-1,2-dihydro-pyridinecarbonitrile | Lacks halogen substitutions on both benzene rings | Useful for comparative studies but less reactive |
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-6-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2FN2O/c20-15-5-1-14(17(21)9-15)11-24-18(8-4-13(10-23)19(24)25)12-2-6-16(22)7-3-12/h1-9H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMHDOYBGURNOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C(=O)N2CC3=C(C=C(C=C3)Cl)Cl)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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